molecular formula C28H36N8O6S2 B10827924 Ms-QFR-Kbt

Ms-QFR-Kbt

Cat. No.: B10827924
M. Wt: 644.8 g/mol
InChI Key: JTHVOFMYRRNGPA-ACRUOGEOSA-N
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Description

N-0385 is an experimental small molecule that functions as an inhibitor of the transmembrane protease serine 2 (TMPRSS2). This compound has garnered significant attention for its potential use in the prevention and treatment of COVID-19. By targeting key proteins involved in the viral entry process, N-0385 effectively blocks the virus from gaining access to host cells .

Preparation Methods

The synthesis of N-0385 involves a series of chemical reactions that result in the formation of a tripeptide structure. The compound is mesylated at the N-terminal and substituted by a ketobenzothiazol at the C-terminal. The synthetic route typically includes the following steps:

    Formation of the tripeptide backbone: This involves the sequential coupling of amino acids using standard peptide synthesis techniques.

    Mesylation: The N-terminal of the tripeptide is mesylated using methanesulfonyl chloride.

    Substitution with ketobenzothiazol: The C-terminal is substituted with a ketobenzothiazol group.

Industrial production methods for N-0385 are still under development, given its experimental status. the synthesis process is scalable and can be adapted for large-scale production once the compound is approved for clinical use.

Chemical Reactions Analysis

N-0385 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-0385 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

N-0385 is unique in its high potency and selectivity as a TMPRSS2 inhibitor. Similar compounds include:

N-0385 stands out due to its high selectivity and potency, making it a promising candidate for further development as an antiviral agent .

Properties

Molecular Formula

C28H36N8O6S2

Molecular Weight

644.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-(methanesulfonamido)pentanediamide

InChI

InChI=1S/C28H36N8O6S2/c1-44(41,42)36-20(13-14-23(29)37)25(39)34-21(16-17-8-3-2-4-9-17)26(40)33-19(11-7-15-32-28(30)31)24(38)27-35-18-10-5-6-12-22(18)43-27/h2-6,8-10,12,19-21,36H,7,11,13-16H2,1H3,(H2,29,37)(H,33,40)(H,34,39)(H4,30,31,32)/t19-,20-,21-/m0/s1

InChI Key

JTHVOFMYRRNGPA-ACRUOGEOSA-N

Isomeric SMILES

CS(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

Canonical SMILES

CS(=O)(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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